molecular formula C19H23N7O B6472323 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2640836-73-1

2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B6472323
CAS No.: 2640836-73-1
M. Wt: 365.4 g/mol
InChI Key: NIGBVQGDYXTNMR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrano[4,3-b]pyridine core fused with a pyrimidine ring linked via a piperazine moiety. For example, compounds with similar pyrimidine-piperazine-pyridine frameworks are often explored as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

2-[4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-2-21-19-22-5-3-17(24-19)25-6-8-26(9-7-25)18-14(12-20)11-15-13-27-10-4-16(15)23-18/h3,5,11H,2,4,6-10,13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGBVQGDYXTNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile generally involves the following steps:

  • Pyrimidine Ring Formation: : The starting material for the synthesis often includes a substituted pyrimidine, which undergoes condensation with ethylamine to form the ethylamino-substituted pyrimidine.

  • Piperazine Incorporation: : The ethylamino-substituted pyrimidine is reacted with piperazine, usually under reflux conditions in a suitable solvent like dichloromethane, leading to the formation of the piperazinyl derivative.

  • Pyrano[4,3-b]pyridine Formation: : This intermediate undergoes cyclization with appropriate reactants to form the pyrano[4,3-b]pyridine ring structure, typically under high-temperature conditions.

Industrial Production Methods

For large-scale production, these steps are optimized to increase yield and purity while minimizing cost. Continuous flow chemistry techniques, such as using microreactors, allow precise control over reaction conditions, enhancing the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically requiring strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to oxidative cleavage or formation of epoxides.

  • Reduction: : Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon or lithium aluminum hydride to produce reduced analogs or modify specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrimidinyl or piperazinyl nitrogen atoms, often facilitated by halogenated reagents under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, acetic acid.

  • Reduction: : Palladium on carbon, lithium aluminum hydride, hydrogen gas.

  • Substitution: : Sodium hydroxide, halogenated reagents, dimethyl sulfoxide (DMSO).

Major Products Formed

Products from these reactions vary widely, including oxidized derivatives, reduced analogs, and substituted pyrimidinyl or piperazinyl compounds. Each product offers unique properties, enabling diverse applications in chemical research and industry.

Scientific Research Applications

This compound’s unique structure allows for broad scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, serving as a building block for novel chemical entities.

  • Biology: : Investigated for its interaction with biological macromolecules, aiding in the study of molecular recognition processes.

  • Medicine: : Explored for potential therapeutic effects, particularly in treating neurological disorders, cancer, and infectious diseases.

  • Industry: : Utilized in the development of advanced materials and catalytic processes due to its versatile reactivity.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which 2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it is known to interact with specific enzymes or receptors, often acting as an inhibitor or modulator. Its interaction with biological targets can influence signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound’s closest structural analogue is 2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (). Methoxy groups enhance lipophilicity, whereas ethylamino groups may improve solubility via protonation at physiological pH .

Another relevant analogue is 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile (). Here, the thiazole ring replaces the pyranopyridine core, and a phenylamino group is introduced. This substitution reduces steric hindrance but may compromise π-π stacking interactions critical for target binding .

Tabulated Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Biological Activity Reference
2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine Ethylamino-pyrimidine, carbonitrile ~438.5 (calculated) N/A Not reported
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine Methoxy-pyrimidine, carbonitrile ~425.4 (calculated) N/A Not reported
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-(4-(piperazin-1-yl)phenylamino)pyrimidine-5-carbonitrile Pyrimidine-thiazole Methylamino-thiazole, piperazine-phenyl 449.19 80 CDK9 inhibitor (IC₅₀ < 50 nM)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-thiazole Hydroxyphenylamino, methylamino-thiazole ~398.4 (calculated) 18 Kinase inhibition (data pending)

Key Research Findings and Implications

Substituent Effects: Ethylamino groups may enhance solubility and target engagement compared to methoxy or thiazole substituents, but synthetic complexity increases .

Piperazine Linkers : Piperazine moieties improve conformational flexibility, aiding in binding to kinase active sites, as seen in CDK9 inhibitors .

Carbonitrile Utility: The carbonitrile group stabilizes molecular conformation via intramolecular hydrogen bonds, a feature shared with antimicrobial pyranoindole derivatives .

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